molecular formula C15H12N2O5 B13409146 Bis(2-methyl-5-nitrophenyl)methanone

Bis(2-methyl-5-nitrophenyl)methanone

Cat. No.: B13409146
M. Wt: 300.27 g/mol
InChI Key: LTECHUTXUHAREY-UHFFFAOYSA-N
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Description

Bis(2-methyl-5-nitrophenyl)methanone: is an organic compound characterized by the presence of two methyl and nitro-substituted phenyl groups attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-5-nitrophenyl)methanone typically involves the condensation of 2-methyl-5-nitrobenzaldehyde with a suitable reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyl-5-nitrophenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Oxidation: The compound can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of Bis(2-methyl-5-aminophenyl)methanone.

    Substitution: Formation of halogenated derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Bis(2-methyl-5-nitrophenyl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2-methyl-5-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

  • 2-Amino-2′-chloro-5-nitrobenzophenone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone

Comparison: Similar compounds may lack one or both of these substituents, leading to differences in their chemical behavior and biological activities .

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

bis(2-methyl-5-nitrophenyl)methanone

InChI

InChI=1S/C15H12N2O5/c1-9-3-5-11(16(19)20)7-13(9)15(18)14-8-12(17(21)22)6-4-10(14)2/h3-8H,1-2H3

InChI Key

LTECHUTXUHAREY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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